molecular formula C21H20N4O B5755084 2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5755084
M. Wt: 344.4 g/mol
InChI Key: GZILOJCBYCYQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a piperazine moiety, and a nitrile group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-(2-methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-16-7-5-6-10-18(16)20-23-19(15-22)21(26-20)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZILOJCBYCYQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino ketone, with a nitrile compound under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated oxazole intermediate reacts with phenylpiperazine.

    Final Assembly: The final step involves the coupling of the 2-methylphenyl group to the oxazole ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-(2-Methylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carbonitrile

Uniqueness

2-(2-Methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, in particular, provides stability and reactivity that are advantageous for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.